N,N-Didesmethyl Trimebutine-d5 Hydrochloride
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Overview
Description
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: is a deuterium-labeled analogue of N,N-Didesmethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves the deuteration of N,N-Didesmethyl Trimebutine Hydrochloride. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced purification techniques to ensure the high purity and consistency required for research applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-Didesmethyl Trimebutine-d5 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of related compounds.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the behavior of drugs in the body.
Industry: Applied in the development and testing of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .
Comparison with Similar Compounds
N,N-Didesmethyl Trimebutine Hydrochloride: The non-deuterated analogue of N,N-Didesmethyl Trimebutine-d5 Hydrochloride.
Trimebutine: The parent compound from which N,N-Didesmethyl Trimebutine is derived.
Other Deuterium-Labeled Compounds: Various other deuterium-labeled analogues used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for researchers .
Properties
IUPAC Name |
(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-PAJIIYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747622 |
Source
|
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189893-33-1 |
Source
|
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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